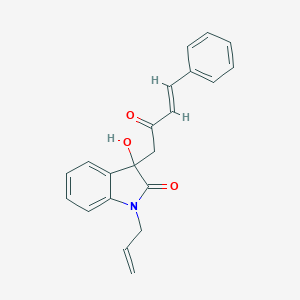
5-bromo-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This molecule is also known as BRD4 inhibitor, which is a chemical compound that inhibits the activity of the BRD4 protein. The BRD4 protein plays a crucial role in the regulation of gene expression, and its inhibition can lead to several beneficial effects.
作用機序
The mechanism of action of 5-bromo-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one involves the inhibition of the BRD4 protein. The BRD4 protein plays a critical role in the regulation of gene expression by binding to acetylated histones. The inhibition of this protein leads to the suppression of gene expression, which can have several beneficial effects, such as the suppression of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one are still under investigation. However, several studies have shown that this compound can lead to the suppression of cancer cell growth and proliferation. In addition, this compound has been shown to sensitize cancer cells to other forms of treatment, such as chemotherapy and radiation therapy.
実験室実験の利点と制限
One of the significant advantages of using 5-bromo-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its high yield and purity. This compound is relatively easy to synthesize, and its purity can be increased through further purification techniques. However, one of the limitations of using this compound is its potential toxicity. This compound can be toxic at high concentrations, and precautions should be taken when handling this compound.
将来の方向性
There are several future directions for the research of 5-bromo-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one. One of the most promising areas of research is in the development of new cancer treatments. Several studies have shown that the inhibition of the BRD4 protein can lead to the suppression of cancer cell growth and proliferation. Further research in this area could lead to the development of new and more effective cancer treatments. Another future direction for research is in the study of the biochemical and physiological effects of this compound. Further research in this area could lead to a better understanding of the mechanisms of action of this compound and its potential applications in various areas of scientific research.
合成法
The synthesis of 5-bromo-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one with bromine in the presence of a suitable catalyst. The yield of this reaction is generally high, and the purity of the product can be increased through further purification techniques.
科学的研究の応用
The BRD4 inhibitor has been extensively studied for its potential applications in various areas of scientific research. One of the most promising areas of research is in the field of cancer treatment. Several studies have shown that the inhibition of the BRD4 protein can lead to the suppression of cancer cell growth and proliferation. This inhibition can also sensitize cancer cells to other forms of treatment, such as chemotherapy and radiation therapy.
特性
製品名 |
5-bromo-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
分子式 |
C18H14BrNO3 |
分子量 |
372.2 g/mol |
IUPAC名 |
5-bromo-3-hydroxy-3-[(Z)-2-oxo-4-phenylbut-3-enyl]-1H-indol-2-one |
InChI |
InChI=1S/C18H14BrNO3/c19-13-7-9-16-15(10-13)18(23,17(22)20-16)11-14(21)8-6-12-4-2-1-3-5-12/h1-10,23H,11H2,(H,20,22)/b8-6- |
InChIキー |
UTPAHIYYZUPGHZ-VURMDHGXSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C\C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O |
SMILES |
C1=CC=C(C=C1)C=CC(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214650.png)
![1-allyl-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214651.png)

![1-Allyl-3-hydroxy-3-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-1,3-dihydro-indol-2-one](/img/structure/B214658.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214659.png)
![3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214660.png)
![5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214662.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214663.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214664.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214666.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214668.png)
![1-ethyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214669.png)
![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214671.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214673.png)